molecular formula C8H13N3O2 B13776732 N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide CAS No. 67292-92-6

N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide

Cat. No.: B13776732
CAS No.: 67292-92-6
M. Wt: 183.21 g/mol
InChI Key: SNQBFBCDPXECPY-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide: is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide is unique due to its specific imidazole ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

67292-92-6

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

N-(2-methylpropyl)-2-oxo-1H-imidazole-3-carboxamide

InChI

InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h3-4,6H,5H2,1-2H3,(H,9,12)(H,10,13)

InChI Key

SNQBFBCDPXECPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)N1C=CNC1=O

Origin of Product

United States

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